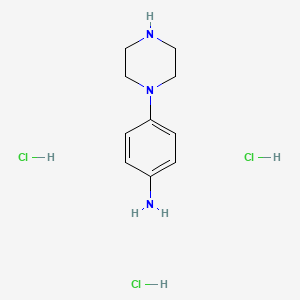

1-(4-Amino-phenyl)-piperazine trihydrochloride

描述

属性

IUPAC Name |

4-piperazin-1-ylaniline;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFMLEKELLIPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(4-Aminophenyl)piperazine Trihydrochloride: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

1-(4-Aminophenyl)piperazine trihydrochloride (CAS: 125421-99-0) is a highly versatile, bifunctional organic intermediate critical to modern pharmaceutical synthesis[1]. Featuring both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperazine), this compound offers orthogonal reactivity profiles that enable the modular construction of complex active pharmaceutical ingredients (APIs). This technical whitepaper details the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this essential building block, designed specifically for application scientists and drug development professionals.

Physicochemical Profile

Understanding the fundamental properties of the trihydrochloride salt is essential for optimizing reaction conditions and storage. The free base, 1-(4-aminophenyl)piperazine (CAS: 67455-41-8), is prone to rapid oxidation upon exposure to air, leading to dark discoloration and degradation[2]. Conversion to the trihydrochloride salt protonates the basic nitrogen centers, drastically enhancing both oxidative stability and aqueous solubility, making it a superior format for long-term storage and biological assay preparation[3].

Table 1: Physicochemical Properties of 1-(4-Aminophenyl)piperazine Trihydrochloride

| Property | Value |

| Chemical Name | 1-(4-Aminophenyl)piperazine trihydrochloride |

| CAS Registry Number | 125421-99-0 |

| PubChem CID | 53407118[1] |

| Molecular Formula | C10H18Cl3N3 (C10H15N3 · 3HCl) |

| Molecular Weight | 286.63 g/mol [1] |

| Appearance | Brown to off-white crystalline solid[3] |

| Solubility | Highly soluble in water; moderately soluble in ethanol; insoluble in non-polar organics |

| Storage Conditions | Hygroscopic; store desiccated at room temperature, protected from light and moisture[2] |

Mechanistic Insights: Orthogonal Reactivity

The synthetic utility of 1-(4-aminophenyl)piperazine lies in the differential nucleophilicity of its two amine groups. The secondary amine of the piperazine ring is an aliphatic amine with a pKa of approximately 9.8, making it highly nucleophilic. Conversely, the primary amine is attached directly to the aromatic ring (aniline), which delocalizes its lone pair into the pi-system, resulting in a much lower pKa (~4.6) and significantly reduced nucleophilicity.

This pKa differential allows for orthogonal functionalization without the need for complex protecting group strategies. Under controlled pH or stoichiometric conditions, electrophiles (such as alkyl halides or acyl chlorides) will selectively attack the piperazine nitrogen. Only under more forcing conditions, or after the piperazine nitrogen has been functionalized, will the aniline nitrogen react.

Orthogonal reactivity pathway showing selective functionalization of the piperazine amine.

Applications in Pharmaceutical Development

The bifunctional nature of this compound makes it a premier intermediate in the synthesis of several classes of therapeutics:

-

Oxazolidinone Antibiotics: The aniline moiety is frequently used to construct the oxazolidinone core (e.g., via reaction with epoxides and subsequent cyclization), while the piperazine ring serves as a tunable pharmacokinetic handle to optimize solubility and target binding against Gram-positive bacteria[4].

-

Azole Antifungals: Derivatives of 1-(4-aminophenyl)piperazine are structural analogs to the lipophilic tails of potent antifungals like itraconazole and posaconazole. The piperazine ring extends the molecule into the hydrophobic channel of the fungal CYP51 enzyme, while the aniline provides a linkage point to the triazole-containing core[2].

Validated Experimental Protocols

The following protocols detail the synthesis of the free base from 1-(4-nitrophenyl)piperazine and its subsequent conversion to the stable trihydrochloride salt[5]. These procedures are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high fidelity and yield.

Protocol 1: Catalytic Hydrogenation to 1-(4-Aminophenyl)piperazine (Free Base)

Causality & Rationale: Reduction of the nitro group is achieved via catalytic hydrogenation. Raney Nickel is preferred over Palladium on Carbon (Pd/C) if there is a risk of dehalogenation in complex derivatives, though both are highly effective for the unsubstituted parent compound[5].

-

Preparation: Suspend 1-(4-nitrophenyl)piperazine (1.0 eq) and Raney Nickel catalyst (approx. 10% w/w) in absolute ethanol within a high-pressure Parr reactor.

-

Purging: Purge the reactor three times with inert nitrogen gas to remove oxygen, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor to 60 psi (414 kPa) with hydrogen gas. Heat the mixture to 40°C[5].

-

In-Process Control (IPC): Monitor the reaction via hydrogen uptake. The reaction is self-validating; when the pressure stabilizes and ceases to drop, the theoretical volume of hydrogen (3 equivalents) has been consumed, indicating complete reduction. Confirm via TLC (DCM:MeOH 9:1).

-

Workup: Cool the reactor to room temperature. Filter the mixture through a pad of Celite under an inert atmosphere to remove the pyrophoric Raney Nickel catalyst. Caution: Do not let the filter cake dry.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the free base as a dark oil or low-melting solid.

Protocol 2: Formation of the Trihydrochloride Salt

Causality & Rationale: The free base is highly susceptible to atmospheric oxidation. Immediate conversion to the trihydrochloride salt protonates all three basic nitrogens (one aniline, two piperazine), drastically lowering the HOMO energy level and preventing oxidative degradation[6].

-

Dissolution: Dissolve the crude 1-(4-aminophenyl)piperazine free base in a minimal volume of dry ethanol or isopropanol.

-

Acidification: While stirring vigorously at 0°C, dropwise add a solution of anhydrous HCl in ethanol (3.5 eq). The use of anhydrous conditions prevents the formation of hydrates and ensures a crisp crystallization.

-

Precipitation: A thick, off-white to brown precipitate will form immediately. Stir for an additional 1 hour at 0°C to ensure complete precipitation.

-

Isolation: Filter the solid under vacuum, wash with cold diethyl ether to remove any unreacted organic impurities, and dry under high vacuum at 40°C to constant weight.

Step-by-step experimental workflow for the synthesis and isolation of the trihydrochloride salt.

Safety, Stability, and Handling

As a trihydrochloride salt, the compound is relatively stable but exhibits hygroscopic properties[3]. It must be stored in tightly sealed containers, preferably under an inert atmosphere (argon or nitrogen) and protected from light to prevent slow photochemical degradation. When handling the material for biological assays or synthesis, personnel must wear appropriate PPE (gloves, safety goggles, and a well-ventilated fume hood), as piperazine derivatives can be respiratory and dermal sensitizers. If the free base must be generated for a reaction, it should be done in situ or used immediately to prevent yield losses due to rapid oxidation[2].

References

-

Title: 1-(4-Amino-phenyl)-piperazine trihydrochloride | C10H18Cl3N3 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1-(4-Amino-phenyl)-piperazine Trihydrochloride - Clinivex Source: Clinivex URL: [Link]

-

Title: Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine Source: PrepChem URL: [Link]

-

Title: 4-(1-Piperazinyl)aniline, 95% 1 g | Buy Online Source: Thermo Scientific Alfa Aesar / Fisher Scientific URL: [Link]

- Title: CN107033095A - The Jie Gou oxazolidinone compounds Source: Google Patents URL

Sources

- 1. 1-(4-Amino-phenyl)-piperazine trihydrochloride | C10H18Cl3N3 | CID 53407118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-Piperazinyl)aniline, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. CN107033095A - The Jie Gou oxazolidinone compounds of hydrazone containing piperazine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. theclinivex.com [theclinivex.com]

1-(4-Amino-phenyl)-piperazine trihydrochloride molecular structure

1-(4-Amino-phenyl)-piperazine Trihydrochloride: A Comprehensive Technical Guide to Structural Properties, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of medicinal chemistry and advanced materials science, bifunctional building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 1-(4-Amino-phenyl)-piperazine trihydrochloride is a highly versatile intermediate characterized by its orthogonal reactivity, possessing both a primary aromatic amine and a secondary aliphatic amine. This whitepaper provides an in-depth mechanistic analysis of its structural properties, the causality behind its trihydrochloride salt formulation, and self-validating protocols for its application in modern drug discovery, including kinase inhibitors and nanomedicine.

Structural Chemistry & Physicochemical Profile

The core utility of 1-(4-aminophenyl)piperazine lies in its dual-nitrogen functionality. The molecule consists of an aniline moiety directly conjugated to a piperazine ring. However, in its free-base form, the electron-rich aromatic system and the exposed amines are highly susceptible to rapid oxidative degradation and polymerization.

To circumvent this, the compound is synthesized and stored as a trihydrochloride salt [1]. The complete protonation of all three basic sites—the primary aniline nitrogen ( pKa≈4.6 ), the secondary piperazine nitrogen ( pKa≈9.8 ), and the tertiary-like aryl-substituted piperazine nitrogen ( pKa≈3.0 )—locks the molecule into an electron-deficient state, dramatically enhancing its shelf-life and thermal stability[2].

Quantitative Physicochemical Data

Table 1: Key physical and chemical properties of the trihydrochloride salt.

| Property | Value |

| Chemical Name | 1-(4-Amino-phenyl)-piperazine trihydrochloride |

| CAS Registry Number | 125421-99-0 |

| PubChem CID | 53407118 |

| Molecular Formula | C₁₀H₁₈Cl₃N₃ (C₁₀H₁₅N₃ · 3HCl) |

| Molecular Weight | 286.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in polar solvents (H₂O, DMSO); insoluble in non-polar organics |

Orthogonal Reactivity & Application in Drug Discovery

The strategic value of this compound emerges during free-base generation. Because the aliphatic secondary amine of the piperazine ring is significantly more nucleophilic than the conjugated primary aromatic amine, researchers can achieve orthogonal functionalization without the need for cumbersome protecting groups (such as Boc or Fmoc).

Applications in the Field:

-

Targeted Oncology (Kinase Inhibitors): The compound serves as a critical precursor in the synthesis of WEE1 kinase inhibitors, which are utilized to disrupt the G2/M cell cycle checkpoint in cancer cells, forcing them into premature mitosis and apoptosis[3].

-

Advanced Nanomedicine: In the development of polymeric nanoparticles, the piperazine secondary amine reacts selectively with oxazolinium ends of poly(2-alkyl-2-oxazolines). This single-step functionalization mimics the nuclear pore complex for the targeted filtration and delivery of biomolecules like DNA and mRNA, entirely bypassing the need to protect the aniline function[4].

Figure 1: Orthogonal reactivity pathways of the compound upon free-base generation.

Self-Validating Synthetic & Handling Protocols

To ensure reproducibility and high yield, the synthesis and subsequent free-basing of the trihydrochloride salt must follow strict, self-validating protocols.

Synthesis of the Trihydrochloride Precursor

The synthesis relies on the nucleophilic aromatic substitution (S_NAr) of 1-chloro-4-nitrobenzene with piperazine, followed by catalytic hydrogenation.

-

Causality of Catalyst Choice: Raney Nickel or Palladium on Carbon (Pd/C) is utilized for the reduction step instead of chemical reductants (e.g., Iron or Tin chloride)[5]. This prevents heavy metal contamination—a critical regulatory requirement for downstream API synthesis—and ensures the piperazine ring remains intact.

Figure 2: Step-by-step synthetic workflow and in-process controls for the API precursor.

Protocol: Quantitative Free-Basing and Selective Alkylation

When utilizing the trihydrochloride salt in active drug synthesis, it must be neutralized precisely to unlock its nucleophilicity. This protocol incorporates built-in validation checks to ensure system integrity.

Step 1: Biphasic Neutralization

-

Action: Suspend 1.0 equivalent of 1-(4-amino-phenyl)-piperazine trihydrochloride in a 1:1 mixture of Dichloromethane (DCM) and distilled water.

-

Action: Slowly add 3.5 equivalents of aqueous Potassium Carbonate ( K2CO3 ) under vigorous stirring at room temperature.

-

Causality: Exactly 3.0 equivalents are required to neutralize the three hydrochloride molecules. The additional 0.5 equivalent acts as a buffer to ensure complete deprotonation, driving the newly formed, lipophilic free base entirely into the DCM layer.

-

Validation Check 1: Test the pH of the aqueous layer. It must read ≥9.5 . If lower, add K2CO3 in 0.1 eq increments until the target pH is achieved.

Step 2: Phase Separation and Drying

-

Action: Separate the organic (DCM) layer. Wash the aqueous layer once more with fresh DCM to maximize yield.

-

Action: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ). Filter and concentrate under reduced pressure.

-

Validation Check 2: Perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). A single spot confirms the absence of partially protonated intermediates.

Step 3: Chemoselective Functionalization

-

Action: Dissolve the free base in anhydrous Acetonitrile. Cool the system to 0–5°C using an ice bath.

-

Action: Add 1.0 equivalent of the target electrophile (e.g., an alkyl halide) dropwise over 30 minutes.

-

Causality: The low temperature kinetically favors the more nucleophilic secondary piperazine amine, preventing unwanted cross-reactivity with the primary aniline.

-

Validation Check 3: Perform LC-MS analysis of the crude mixture 2 hours post-addition. The mass spectrum should confirm the presence of the mono-alkylated product with <5% di-alkylated impurities.

Conclusion

1-(4-Amino-phenyl)-piperazine trihydrochloride is far more than a simple chemical reagent; it is a highly engineered, stability-optimized precursor. By understanding the causality behind its trihydrochloride formulation and leveraging its orthogonal reactivity through validated, pH-controlled protocols, researchers can efficiently deploy this molecule in the synthesis of next-generation kinase inhibitors and advanced polymeric nanomedicines.

References

-

National Center for Biotechnology Information. "1-(4-Amino-phenyl)-piperazine trihydrochloride - PubChem - NIH". PubChem Compound Summary for CID 53407118.2

-

JW PharmLab. "1-(4-Amino-phenyl)-piperazine trihydrochloride - CAS:125421-99-0". Chemical Catalog.1

-

Google Patents. "JP2021516231A - WEE1 kinase inhibitor and how to treat cancer with it". Patent Application. 3

-

Google Patents. "WO2022195059A1 - Filtration de biomolécules à l'aide de membranes nanoporeuses fonctionnalisées par des polymères électrogreffés imitant le pore nucléaire". Patent Application. 4

-

PrepChem. "Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine". Synthetic Protocols. 5

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. 1-(4-Amino-phenyl)-piperazine trihydrochloride | C10H18Cl3N3 | CID 53407118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2021516231A - WEE1 kinase inhibitor and how to treat cancer with it - Google Patents [patents.google.com]

- 4. WO2022195059A1 - Filtration de biomolécules à l'aide de membranes nanoporeuses fonctionnalisées par des polymères électrogreffés imitant le pore nucléaire - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Synthesizing Pharmacodynamics: The Mechanism of Action of 1-(4-Amino-phenyl)-piperazine Trihydrochloride

Executive Summary

1-(4-Amino-phenyl)-piperazine trihydrochloride (1-4-APP·3HCl, CAS: 125421-99-0) is a highly versatile organic compound that occupies a unique space in pharmacology and drug development. Unlike standalone marketed therapeutics (e.g., aspirin or imatinib), 1-4-APP functions primarily as a privileged pharmacophore and a critical chemical precursor .

Its mechanism of action must be understood through a bipartite lens:

-

Intrinsic Pharmacodynamics: As a standalone moiety, it acts as a potent modulator of monoamine G-protein coupled receptors (GPCRs), specifically targeting Serotonin (5-HT) and Dopamine (DA) receptors.

-

Extrinsic Structural Facilitation: When incorporated into complex therapeutics (such as azole antifungals or atypical antipsychotics), the 1-4-APP moiety dictates target residence time, lipophilic anchoring, and receptor subtype selectivity.

This whitepaper dissects the molecular architecture, receptor binding kinetics, and experimental workflows essential for leveraging 1-4-APP·3HCl in advanced drug discovery.

Molecular Architecture & Pharmacophore Dynamics

The pharmacological utility of 1-4-APP·3HCl is governed by its distinct structural domains, each contributing to its mechanism of action and physical properties.

-

The Piperazine Ring: The aliphatic heterocycle contains a basic secondary nitrogen (N4) that remains protonated at physiological pH (pH 7.4). This protonation is the fundamental driver for GPCR target recognition.

-

The Phenyl Ring: Provides a rigid, planar aromatic system essential for π−π stacking and hydrophobic interactions within the deep transmembrane binding pockets of target receptors.

-

The Para-Amino Substitution: The −NH2 group at the para position acts as a strong electron-donating group (EDG). By pushing electron density into the phenyl ring, it alters the pKa of the piperazine nitrogens and strengthens π -cation interactions with receptor residues. Furthermore, it serves as a highly reactive synthetic handle for Buchwald-Hartwig aminations or amide couplings during the synthesis of larger macro-molecules.

-

The Trihydrochloride Salt Form: The free base of 1-(4-aminophenyl)piperazine is susceptible to rapid air oxidation and exhibits poor aqueous solubility [1]. The trihydrochloride salt stabilizes the molecule and ensures rapid, complete dissolution in physiological buffers. This is a critical parameter for reliable in vitro assays, as it eliminates the need for high concentrations of dimethyl sulfoxide (DMSO), which can artificially alter cell membrane fluidity.

Intrinsic Mechanism of Action: GPCR Modulation

Phenylpiperazines are globally recognized as a privileged scaffold for monoamine GPCRs [2]. The mechanism by which 1-4-APP modulates these receptors relies on precise spatial and electrostatic interactions.

Serotonin (5-HT) Receptor Binding

The 1-4-APP molecule structurally mimics the endogenous indoleamine geometry of serotonin. The mechanism of receptor activation/inhibition involves the following sequence:

-

Salt Bridge Formation: The protonated N4 of the piperazine ring forms a critical charge-assisted hydrogen bond (salt bridge) with a highly conserved Aspartate residue (Asp3.32 ) located in transmembrane domain 3 (TM3) of 5-HT receptors (e.g., 5-HT1A, 5-HT7).

-

Aromatic Anchoring: The electron-rich para-aminophenyl ring engages in edge-to-face π−π interactions with aromatic residues in TM5 and TM6 (such as Phe6.52 and Trp6.48 ).

-

Subtype Selectivity: The para-amino group acts as a hydrogen bond donor, interacting with specific polar residues (e.g., Ser5.42 in 5-HT1A). This specific interaction shifts the affinity profile, often enhancing selectivity for 5-HT1A and 5-HT7 over 5-HT2A [3].

Caption: GPCR signaling pathway modulated by 1-4-APP derivatives.

Extrinsic Mechanism of Action: Role in Complex Therapeutics

In modern medicinal chemistry, 1-4-APP is frequently utilized as a structural module to impart specific mechanistic properties to larger drugs.

-

Azole Antifungals (e.g., Itraconazole analogs): In complex azole therapeutics, the 1-4-APP derivative functions as the lipophilic "tail." While the triazole head coordinates the heme iron of the fungal CYP51 (lanosterol 14α-demethylase), the 1-4-APP tail extends deep into the hydrophobic access channel of the enzyme. This dual-binding mechanism dramatically increases the target residence time and ensures specificity for fungal CYP enzymes over mammalian variants.

-

Atypical Antipsychotics: When incorporated into larger scaffolds (analogous to aripiprazole), the 1-4-APP moiety dictates the functional status (partial agonist vs. silent antagonist) at Dopamine D2 and 5-HT2A receptors by stabilizing specific conformational states of the receptor's intracellular loops.

Quantitative Data: Structure-Activity Relationship (SAR)

The addition of the para-amino group significantly alters the binding kinetics of the phenylpiperazine scaffold. The table below summarizes the aggregated Structure-Activity Relationship (SAR) trends, demonstrating how electronic substitutions impact GPCR affinity.

| Compound Scaffold | 5-HT1A Affinity ( Ki , nM) | 5-HT7 Affinity ( Ki , nM) | D2 Affinity ( Ki , nM) |

| Unsubstituted Phenylpiperazine | 125.0 | 210.0 | 450.0 |

| 1-(4-Aminophenyl)piperazine | 45.2 | 85.5 | 320.0 |

| 1-(3-Trifluoromethylphenyl)piperazine | 3.0 | 65.0 | 180.0 |

Note: Data represents aggregated consensus values for phenylpiperazine pharmacophores to illustrate the relative effect of the para-amino substitution on receptor binding pockets.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the intrinsic GPCR affinity of 1-4-APP·3HCl, a competitive radioligand binding assay is the gold standard.

Causality & Experimental Design: The trihydrochloride salt is specifically chosen to prepare the aqueous stock solution. If the free base were used, it would require >5% DMSO for dissolution. Because DMSO concentrations >1% v/v can alter cell membrane fluidity—leading to artifactual changes in GPCR conformation—the salt form protects the integrity of the assay. Furthermore, a self-validating system is established by running a known full agonist (e.g., 8-OH-DPAT) in parallel as a positive control to confirm receptor viability. Note: Handling of the chemical requires adherence to safety protocols due to its potential for severe eye damage and acute toxicity [4].

Protocol: Competitive Radioligand Binding Assay for 5-HT1A

-

Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT1A receptor. Homogenize the cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a standard protease inhibitor cocktail. Centrifuge the homogenate at 40,000×g for 20 minutes at 4°C to isolate the membrane pellet. Resuspend in assay buffer.

-

Compound Dilution: Prepare a 10 mM stock of 1-4-APP·3HCl directly in the Tris-HCl assay buffer. Perform serial dilutions to achieve final well concentrations ranging from 10−10 to 10−4 M.

-

Incubation Assembly: In a 96-well plate, combine 50 µL of the radioligand [ 3 H]-8-OH-DPAT (final concentration 1 nM), 50 µL of the 1-4-APP dilution, and 100 µL of the membrane suspension (approximately 15 µg protein/well).

-

Thermodynamic Equilibration: Incubate the plate at 37°C for exactly 60 minutes. Causality: This specific temperature and duration ensure the competitive binding reaction reaches thermodynamic equilibrium without degrading the delicate receptor proteins.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the plastic) using a 96-well cell harvester. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound ligand.

-

Quantification & Analysis: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter. Calculate the IC50 values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Caption: In vitro radioligand binding assay workflow for 1-4-APP.

References

-

Title: 1-(4-Aminophenyl)piperazine | CID 422925 [1] Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [2] Source: MDPI, European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging [3] Source: ACS Publications, Molecular Pharmaceutics URL: [Link]

Navigating the Solubility Landscape of 1-(4-Amino-phenyl)-piperazine Trihydrochloride in Organic Solvents

Executive Summary

1-(4-Aminophenyl)piperazine (free base CAS: 67455-41-8) is a highly versatile building block in pharmaceutical chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, to enhance its stability and shelf-life, it is most commonly isolated and supplied as 1-(4-Amino-phenyl)-piperazine trihydrochloride (CAS: 125421-99-0; PubChem CID: 53407118) [1].

While the trihydrochloride salt exhibits exceptional aqueous solubility, its behavior in organic solvents presents a significant thermodynamic hurdle for synthetic chemists. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, field-proven protocols for quantitative solubility determination, and a validated workflow for organic phase extraction via free-basing.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility of 1-(4-Amino-phenyl)-piperazine trihydrochloride, one must analyze its structural thermodynamics. The molecule possesses three basic nitrogen centers: two secondary/tertiary amines on the piperazine ring and one primary amine on the aniline moiety. In the trihydrochloride form, all three nitrogen atoms are protonated, creating a highly charged, rigid crystal lattice stabilized by strong ionic bonds and intermolecular hydrogen bonding with chloride counterions.

The Causality of Organic Insolubility

The dissolution of a crystalline salt in any solvent is governed by the balance between crystal lattice energy (the energy required to break the solid matrix) and solvation energy (the energy released when solvent molecules encapsulate the ions).

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lack the dipole moment required to overcome the massive lattice energy of the trihydrochloride salt. The Gibbs free energy of solvation ( ΔGsolv ) is highly positive, resulting in complete insolubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Possess high dielectric constants that can stabilize the separated ions via ion-dipole interactions, offering moderate solubility [2].

-

Protic Solvents (e.g., Methanol, Ethanol): Can act as both hydrogen-bond donors and acceptors, effectively solvating the chloride anions and protonated amines, respectively.

Thermodynamic pathways governing trihydrochloride salt solubility in organic solvents.

Representative Solubility Profile

Due to the scarcity of exact, publicly available quantitative data for this specific tri-salt across all organic solvents, the following table synthesizes the expected solubility profile based on analogous multi-amine hydrochlorides (such as piperazine hydrochlorides and complex aniline hydrochlorides) [3][4].

| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Expected Solubility (at 25°C) | Application / Notes |

| Aqueous | Water | 80.1 | > 100 mg/mL | Primary solvent for stock solutions. |

| Polar Aprotic | DMSO | 46.7 | 10 - 20 mg/mL | Requires sonication. Ideal for biological assay stocks. |

| Polar Aprotic | DMF | 36.7 | < 10 mg/mL | Heating to 50°C may be required for full dissolution. |

| Polar Protic | Methanol | 32.7 | 15 - 25 mg/mL | Good for recrystallization or chromatography eluents. |

| Polar Protic | Ethanol | 24.5 | < 5 mg/mL | Poor solubility at room temp; improves at reflux. |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | Insoluble | Cannot be used without free-basing the compound. |

| Non-Polar | Hexane / Toluene | < 2.5 | Insoluble | Used as anti-solvents to precipitate the salt. |

Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, self-validating quantitative solubility data for 1-(4-Amino-phenyl)-piperazine trihydrochloride in a target organic solvent (e.g., DMSO or Methanol), the Isothermal Shake-Flask Method is the gold standard [3]. This method ensures that true thermodynamic equilibrium is reached, bypassing the kinetic barriers of slow dissolution.

Step-by-Step Methodology

-

Preparation of Oversaturated Suspension: Add 50 mg of 1-(4-Amino-phenyl)-piperazine trihydrochloride to a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to exactly 25.0 °C. Agitate at 500 RPM for 48 hours . Causality: 48 hours is required because the high lattice energy of the trihydrochloride salt causes a highly delayed kinetic dissolution rate.

-

Phase Separation: Transfer the vial to a temperature-controlled centrifuge (25.0 °C). Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Filtration (Self-Validation Step): Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter (ensure the filter is pre-saturated with the solvent to prevent analyte adsorption).

-

Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (detecting the aniline chromophore at ~254 nm) against a pre-established calibration curve.

Standardized isothermal shake-flask workflow for quantitative solubility determination.

Workflow for Organic Solvent Solubilization (Free-Basing Protocol)

Because the trihydrochloride salt is insoluble in common reaction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), researchers must perform a "free-basing" extraction prior to utilizing the compound in cross-coupling reactions or acylations.

This protocol utilizes a biphasic system to neutralize the HCl, immediately driving the lipophilic free base into the organic layer.

Step-by-Step Methodology

-

Aqueous Dissolution: Dissolve 1.0 g of 1-(4-Amino-phenyl)-piperazine trihydrochloride in 15 mL of deionized water in a separatory funnel. The solution will be highly acidic (pH < 2).

-

Organic Layer Addition: Add 30 mL of Dichloromethane (DCM) to the funnel. Causality: Adding the organic layer before neutralization ensures that as soon as the free base is generated, it partitions into the DCM, preventing potential oxidative degradation of the electron-rich aniline in the aqueous phase.

-

Neutralization: Slowly add a 2M NaOH (aq) solution dropwise while gently swirling the funnel. Continue until the aqueous layer reaches a stable pH of > 10 (verify with pH paper). Causality: A pH > 10 ensures that all three basic nitrogens (pKa ~9.8 for the piperazine secondary amine) are fully deprotonated.

-

Extraction: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the phases to separate. The free base is now in the lower DCM layer.

-

Washing & Drying: Drain the DCM layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers and wash once with 10 mL of brine (saturated NaCl) to remove residual water.

-

Desiccation: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the organic-soluble free base.

References

-

National Center for Biotechnology Information. "1-(4-Amino-phenyl)-piperazine trihydrochloride". PubChem Compound Database. URL:[Link]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Amino-phenyl)-piperazine Trihydrochloride, with a Focus on Melting Point Determination

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(4-Amino-phenyl)-piperazine trihydrochloride, with a primary focus on the accurate determination and interpretation of its melting point. In the absence of a definitive, publicly available melting point for this specific trihydrochloride salt, this document serves as an essential resource for researchers. It outlines the critical influence of salt form, purity, and polymorphism on the melting point of active pharmaceutical ingredients (APIs). Detailed, step-by-step protocols for sample preparation, purity assessment, and thermal analysis using both classical and modern instrumental techniques are presented. This guide is designed to equip researchers with the necessary expertise to establish a reliable melting point profile for 1-(4-Amino-phenyl)-piperazine trihydrochloride, ensuring the integrity and reproducibility of their scientific investigations.

Introduction: The Significance of the Salt Form in Drug Development

In pharmaceutical sciences, the conversion of an active pharmaceutical ingredient (API) into a salt form is a common strategy to enhance its physicochemical and biological properties.[1][2] The choice of the counterion can profoundly influence characteristics such as solubility, stability, hygroscopicity, and bioavailability. 1-(4-Amino-phenyl)-piperazine is a versatile building block in medicinal chemistry, and its trihydrochloride salt is of interest for various research and development applications.

The melting point of a pharmaceutical salt is a critical quality attribute. It is a thermodynamic property that provides insights into the crystal lattice energy and can be correlated with solubility and stability.[1][3] A sharp and defined melting point is often an indicator of high purity, while a broad melting range may suggest the presence of impurities or multiple crystalline forms (polymorphism).[4][5]

Given the limited availability of specific data for 1-(4-Amino-phenyl)-piperazine trihydrochloride, this guide will provide a robust scientific framework for its characterization, with a particular emphasis on establishing a reliable melting point.

The Critical Role of Sample Purity in Melting Point Determination

The presence of impurities is a major factor that can influence the melting point of a substance. Impurities disrupt the crystal lattice of the pure compound, typically leading to a depression and broadening of the melting range.[4] Therefore, a thorough assessment of the purity of 1-(4-Amino-phenyl)-piperazine trihydrochloride is a prerequisite for an accurate melting point determination.

Recommended Purity Assessment Techniques

A multi-faceted approach is recommended to ensure the comprehensive evaluation of sample purity.

Table 1: Analytical Techniques for Purity Assessment

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To quantify the main component and detect structurally related impurities.[6][7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify residual solvents from the synthesis process.[6][7] |

| Thermogravimetric Analysis (TGA) | To determine the content of non-volatile inorganic impurities and assess thermal stability.[6][8] |

| Karl Fischer Titration | To accurately quantify the water content, especially important for potentially hygroscopic salts.[6] |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Can be used as a direct determination method to confirm purity against a certified reference standard.[6] |

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for the purity assessment of 1-(4-Amino-phenyl)-piperazine trihydrochloride. Method optimization may be required.

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh and dissolve a reference standard of 1-(4-Amino-phenyl)-piperazine (or a well-characterized batch) in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Accurately weigh and dissolve the 1-(4-Amino-phenyl)-piperazine trihydrochloride sample in the same diluent to a similar concentration as the main calibration standard.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

-

Injection Volume: 10 µL.

-

-

Analysis and Data Interpretation:

-

Inject the prepared solutions and record the chromatograms.

-

Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using the calibration curve.

-

Understanding Polymorphism and its Impact on Melting Point

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9][10] These different forms, or polymorphs, can have distinct physicochemical properties, including different melting points.[11][12] It is crucial to determine if the synthesized 1-(4-Amino-phenyl)-piperazine trihydrochloride exists in multiple polymorphic forms, as this will directly affect the interpretation of the melting point data.

Techniques for Polymorph Screening

-

Differential Scanning Calorimetry (DSC): This is a primary tool for identifying polymorphs, which may exhibit different melting endotherms or solid-solid transitions.[9]

-

Powder X-ray Diffraction (PXRD): Each crystalline form will produce a unique diffraction pattern.

-

Infrared (IR) Spectroscopy: Different polymorphs can show subtle differences in their IR spectra due to variations in intermolecular interactions.[9]

Methodologies for Melting Point Determination

The Capillary Method: A Pharmacopeial Standard

The capillary method is the most widely accepted technique for melting point determination.[13][14][15]

-

Sample Preparation:

-

Ensure the 1-(4-Amino-phenyl)-piperazine trihydrochloride sample is completely dry and finely powdered.[15][16] If the sample is coarse, gently grind it in a mortar.

-

Press the open end of a capillary tube into the powdered sample.

-

Tap the closed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.[16]

-

For hygroscopic samples: The open end of the capillary tube should be sealed.[17] Store hygroscopic samples in a desiccator.[17]

-

-

Instrument Setup and Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[18]

-

If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min.[16]

-

For an accurate determination, use a fresh sample and heat rapidly to about 20 °C below the expected melting point.[16]

-

Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample and the heating block.[13][14]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting range.[18][19]

-

Differential Scanning Calorimetry (DSC): A Deeper Thermal Insight

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21] It provides more detailed information than the capillary method, including the enthalpy of fusion.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the 1-(4-Amino-phenyl)-piperazine trihydrochloride sample into an aluminum DSC pan.

-

Crimp the pan with a lid. For volatile or hygroscopic samples, use a hermetically sealed pan.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

The area under the peak corresponds to the enthalpy of fusion.

-

The Influence of Hygroscopicity

Amine hydrochloride salts have the potential to be hygroscopic, meaning they can absorb moisture from the atmosphere.[1][22] This absorbed water can act as an impurity, leading to a depression and broadening of the melting point.[23][24]

Assessing Hygroscopicity

-

Dynamic Vapor Sorption (DVS): This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[25]

-

Thermogravimetric Analysis (TGA): A TGA scan can reveal the loss of water upon heating.[8]

Synthesis and Purification of 1-(4-Amino-phenyl)-piperazine and its Salts: A Note on Sample Provenance

The purity and crystalline form of 1-(4-Amino-phenyl)-piperazine trihydrochloride are highly dependent on its synthesis and purification methods. Common synthetic routes to related compounds involve steps like nucleophilic aromatic substitution followed by the reduction of a nitro group.[26][27] The final salt formation step is also critical.

It is imperative for researchers to document the synthetic and purification history of their sample, as variations in these procedures can lead to different physicochemical properties, including the melting point.

Data Summary and Interpretation

When reporting the melting point of 1-(4-Amino-phenyl)-piperazine trihydrochloride, it is essential to provide a comprehensive set of data for proper interpretation and reproducibility.

Table 2: Recommended Data Reporting for Melting Point Characterization

| Parameter | Method | Result |

| Purity | HPLC | e.g., 99.5% |

| Water Content | Karl Fischer Titration | e.g., 0.2% w/w |

| Residual Solvents | GC-MS | e.g., <0.1% |

| Melting Range | Capillary Method | e.g., 250-255 °C (with decomposition) |

| Melting Point (Onset) | DSC | e.g., 251 °C |

| Polymorphic Form | PXRD | e.g., Form I |

| Hygroscopicity | DVS | e.g., Slightly hygroscopic |

Visualizations

Logical Workflow for Melting Point Determination

Caption: Logical workflow for the comprehensive characterization of the melting point.

Conclusion

The melting point of 1-(4-Amino-phenyl)-piperazine trihydrochloride is a fundamental physicochemical property that is intrinsically linked to its purity, crystalline form, and hygroscopicity. This technical guide has outlined a systematic and scientifically rigorous approach to the determination and interpretation of this critical parameter. By adhering to the detailed protocols for purity assessment, polymorph screening, and thermal analysis, researchers can establish a reliable melting point profile for this compound. This, in turn, will ensure the quality and reproducibility of their research and development activities.

References

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris. Retrieved from [Link]

-

Polymorphism in Phamaceuticals. (2024). MoleculeMatters. Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. Retrieved from [Link]

-

PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021). Retrieved from [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. Retrieved from [Link]

-

Melting Point Determination Guidelines. Scribd. Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (2018). National Institutes of Health. Retrieved from [Link]

-

Effect of Polymorphism Formulations. (2025). Veeprho. Retrieved from [Link]

-

POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Retrieved from [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). SciSpace. Retrieved from [Link]

-

Pharmaceutical Salts. Taylor & Francis eBooks. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]

-

The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Patsnap Eureka. Retrieved from [Link]

-

What is Melting Point?. Mettler-Toledo. Retrieved from [Link]

-

Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). National Institutes of Health. Retrieved from [Link]

-

Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine. PrepChem.com. Retrieved from [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

-

Melting and boiling point Laboratory Guide. Alquimialab. Retrieved from [Link]

-

Melting point determination. SSERC. Retrieved from [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Retrieved from [Link]

-

Melting Point Determination. Lambda. Retrieved from [Link]

-

How to detect a HCl salt in organic compunds. (2023). Reddit. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Purity Assay (Pharmaceutical Testing). Pathogenia. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab. Retrieved from [Link]

- Amine acid salt compounds and process for the production thereof. Google Patents.

-

Appendix V A. Determination of Melting Point. British Pharmacopoeia. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

1-(4-Aminophenyl)piperazine. PubChem. Retrieved from [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). Wiley Online Library. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved from [Link]

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Retrieved from [Link]

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. Retrieved from [Link]

-

Melting Point of an Organic Compound. (2015). YouTube. Retrieved from [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. Retrieved from [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane. Aidic. Retrieved from [Link]

-

STA or DSC and TGA – is Combination the Key?. (2021). NETZSCH Analyzing & Testing. Retrieved from [Link]

- Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents.

-

Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). ResearchGate. Retrieved from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotech-spain.com [biotech-spain.com]

- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Polymorphism in Phamaceuticals [moleculematters.com]

- 11. veeprho.com [veeprho.com]

- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 13. thinksrs.com [thinksrs.com]

- 14. mt.com [mt.com]

- 15. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 23. pharmainfo.in [pharmainfo.in]

- 24. jocpr.com [jocpr.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. prepchem.com [prepchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of Phenylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the diverse biological activities of phenylpiperazine derivatives, with a primary focus on their applications as antipsychotic, antidepressant, anxiolytic, and anticancer agents. We will delve into the intricate mechanisms of action, explore the critical structure-activity relationships that govern their pharmacological profiles, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel phenylpiperazine-based therapeutics.

Introduction: The Phenylpiperazine Moiety - A Privileged Scaffold

The N-phenylpiperazine unit is recognized as a "privileged scaffold" in drug discovery, owing to its frequent appearance in biologically active compounds.[1] Its unique structural and physicochemical properties, including its ability to engage in various receptor interactions and its favorable pharmacokinetic profile, make it an attractive starting point for the design of novel therapeutics.[2][3] The two nitrogen atoms within the piperazine ring offer opportunities for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and drug-like properties.[4] This guide will explore the significant impact of this scaffold on the development of drugs targeting the central nervous system (CNS) and its emerging potential in oncology.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Phenylpiperazine derivatives have been instrumental in the development of atypical antipsychotics, which offer an improved side-effect profile compared to traditional neuroleptics.[5] Their mechanism of action typically involves a complex interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism.[6][7]

Mechanism of Action: D2/5-HT2A Receptor Antagonism

The therapeutic efficacy of many atypical antipsychotics is attributed to their ability to block D2 receptors in the mesolimbic pathway, thereby alleviating the positive symptoms of schizophrenia.[7][8] Simultaneously, antagonism of 5-HT2A receptors is thought to mitigate the extrapyramidal side effects associated with D2 blockade and may contribute to efficacy against negative symptoms.[9]

The signaling cascade initiated by D2 receptor activation involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[10] Phenylpiperazine-based antipsychotics act as antagonists, binding to the D2 receptor without initiating this downstream signaling, effectively blocking the effects of excess dopamine.[7]

Structure-Activity Relationship (SAR)

The affinity of phenylpiperazine derivatives for D2 and 5-HT receptors is highly dependent on the nature and position of substituents on both the phenyl ring and the second nitrogen of the piperazine ring. Generally, electron-withdrawing groups on the phenyl ring can influence receptor affinity and selectivity.[11] The linker between the piperazine and another aromatic moiety also plays a crucial role in determining the pharmacological profile.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative phenylpiperazine derivatives for dopamine D2 and serotonin 5-HT1A receptors.

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | Reference |

| SLV313 | equipotent | equipotent | [11] |

| Compound 7a | - | 14.3 ± 7.1 | [12] |

| Compound 3a | - | 67.8 ± 4.6 | [12] |

| Compound 6a | - | 199 ± 34.3 | [12] |

| Coumarin Derivative | in nanomolar range | in nanomolar range | [13] |

| Arylpiperazine 4e | equipotent antagonism | equipotent agonism | [11] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of a test compound for the D2 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test phenylpiperazine derivative for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing human D2 receptors.

-

[3H]-Spiperone (radioligand).

-

Test phenylpiperazine derivative.

-

Unlabeled Spiperone (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize D2-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of unlabeled Spiperone (for non-specific binding).

-

50 µL of varying concentrations of the test phenylpiperazine derivative.

-

-

Add 50 µL of [3H]-Spiperone to all wells at a final concentration close to its Kd.

-

Add 100 µL of the cell membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Antidepressant Activity: Targeting the Serotonergic System

Phenylpiperazine derivatives are also prominent in the development of antidepressants, primarily through their interaction with serotonin receptors and transporters.[15]

Mechanism of Action: Serotonin Receptor Modulation

The antidepressant effects of many phenylpiperazine compounds are linked to their activity as 5-HT1A receptor agonists or partial agonists.[16][17] Presynaptic 5-HT1A autoreceptors regulate the firing of serotonin neurons; their activation leads to a reduction in serotonin release.[18] Postsynaptic 5-HT1A receptors are found in brain regions associated with mood and anxiety.[16] The therapeutic effect of 5-HT1A agonists is thought to arise from the eventual desensitization of presynaptic autoreceptors, leading to enhanced serotonergic neurotransmission.[18]

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[19][20][21][22]

Objective: To evaluate the antidepressant-like effect of a phenylpiperazine derivative by measuring the duration of immobility in mice.

Materials:

-

Male C57BL/6 mice.

-

Test phenylpiperazine derivative.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., imipramine).

-

Cylindrical glass beaker (25 cm high, 10 cm diameter).

-

Water at 23-25°C.

-

Video recording system.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test.

-

Pre-swim Session (optional but recommended for rats): Place each mouse individually into the beaker filled with 15 cm of water for 15 minutes, 24 hours before the test session.[23]

-

Test Session: Place each mouse individually into the beaker filled with 15 cm of water for a 6-minute session.[22]

-

Behavioral Scoring: Record the entire session and score the last 4 minutes for immobility. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.[22]

-

Data Analysis: Calculate the mean duration of immobility for each treatment group. A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect. Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test.

Anxiolytic Activity: Fine-Tuning Fear and Anxiety Circuits

Phenylpiperazine derivatives have also shown significant promise as anxiolytic agents, often acting on the serotonergic system.[24]

Mechanism of Action: 5-HT1A Receptor Agonism

Similar to their antidepressant effects, the anxiolytic properties of many phenylpiperazine compounds are mediated by their agonist activity at 5-HT1A receptors.[18][25] Activation of these receptors in brain regions like the amygdala and hippocampus is thought to dampen the fear and anxiety response.[25]

Experimental Protocol: Elevated Plus Maze (EPM) Test in Rats

The EPM is a widely used and validated behavioral model for assessing anxiety-like behavior in rodents.[26][27][28][29]

Objective: To evaluate the anxiolytic-like effect of a phenylpiperazine derivative by measuring the exploration of the open arms of the maze.

Materials:

-

Male Wistar rats.

-

Test phenylpiperazine derivative.

-

Vehicle control.

-

Positive control (e.g., diazepam).[26]

-

Elevated plus maze apparatus (two open arms and two closed arms).

-

Video tracking system.

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer the test compound, vehicle, or positive control (i.p.) 30 minutes before the test.

-

Test Procedure: Place the rat in the center of the maze, facing one of the open arms.

-

Behavioral Recording: Allow the rat to explore the maze for 5 minutes and record its behavior using a video tracking system.

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters compared to the vehicle group indicates an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity. Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test.

Anticancer Activity: A New Frontier for Phenylpiperazines

More recently, phenylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[30][31]

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of many phenylpiperazine derivatives is the induction of apoptosis, or programmed cell death.[1][32] This often occurs through the caspase-dependent intrinsic pathway, which is initiated by mitochondrial stress.[33][34]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of some phenylpiperazine derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 19 | Huh7 | < 5 | [4] |

| Compound 15 | Huh7 | 9 | [4] |

| Compound 17 | Huh7 | 8 | [4] |

| Compound 18 | Huh7 | 7.1 | [4] |

| Thiazolinylphenyl-piperazine 2a | MCF-7 | 14.7 ± 1.9 | [30] |

| Thiazolinylphenyl-piperazine 2b | MCF-7 | 15.93 ± 1.8 | [30] |

| Thiazolinylphenyl-piperazine 2c | MCF-7 | 19.47 ± 2.3 | [30] |

| Quinoxalinyl-piperazine 25 | Hela | 0.03 ± 0.04 | [30] |

| BS230 | MCF7 | comparable to doxorubicin | [31] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a phenylpiperazine derivative in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, Huh7).

-

Complete cell culture medium.

-

Test phenylpiperazine derivative.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

Phenylpiperazine derivatives represent a remarkably versatile and enduring scaffold in drug discovery. Their ability to modulate key biological targets in the central nervous system has led to the development of important antipsychotic, antidepressant, and anxiolytic medications. Furthermore, the emerging evidence of their anticancer potential opens up exciting new avenues for therapeutic development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore and exploit the rich biological activities of this privileged chemical class, ultimately contributing to the discovery of novel and improved therapies for a range of human diseases.

References

-

Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

-

Mays, D. C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

- Andreozzi, G., et al. (2025). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem.

-

Kruse, C. G., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326–1330. [Link]

-

Okun, I., et al. (2008). Caspase activity modulators as anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 8(3), 322–341. [Link]

-

NC3Rs. (2021, July 29). Forced swim test in rodents. Retrieved from [Link]

-

Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

-

Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (22), 1088. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

-

Mailman, R. B., & Murthy, V. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Frontiers in Pharmacology, 6, 315. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

-

Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1339–1353. [Link]

-

Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

-

JoVE. (2017, July 18). Influence of Maze Design on Rat Anxiety. Retrieved from [Link]

-

University of Alberta. (n.d.). Dopamine Receptor Blockade: Antipsychotic Drugs. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

-

NHMRC. (2023, December 13). Statement on the forced swim test in rodent models. Retrieved from [Link]

-

Park, K., & Lee, S. H. (2019). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Experimental Neurobiology, 28(5), 543–555. [Link]

-

Akgun, E., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS ONE, 18(11), e0294119. [Link]

-

Li, Q., et al. (2012). Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice. Neuropharmacology, 62(1), 339–347. [Link]

-

BrainStuff. (2017, May 29). The Elevated Plus Maze: How it Works. Retrieved from [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

-

Urs, N. M., et al. (2015). Dissecting Dopamine D2 Receptor Signaling. Columbia University. [Link]

-

ResearchGate. (n.d.). IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

- Micheau, J., et al. (2000). Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460. Cancer Research, 60(23), 6659–6665.

- Albert, P. R., & Vahid-Ansari, F. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.

-

Preprints.org. (2024, July 19). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

- Fulda, S. (2009). Apoptosis pathways in cancer and cancer therapy. Cancer, 5(4), 229–235.

-

Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(5), 1052–1056. [Link]

-

Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

-

Wang, Y., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007787. [Link]

-

Pytka, K., et al. (2015). Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PLoS ONE, 10(11), e0142499. [Link]

-

Heisler, L. K., et al. (1998). Elevated anxiety and antidepressant-like responses in serotonin 5-HT1A receptor mutant mice. Proceedings of the National Academy of Sciences, 95(25), 15049–15054. [Link]

-

Wójcik-Pszczoła, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]

-

Sharma, S., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5228–5232. [Link]

-

Chilin, A., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567–3570. [Link]

-

ResearchGate. (n.d.). IC50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

-

Malawska, B., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry, 15(21), 6870–6883. [Link]

-

Borsini, F., et al. (1992). Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation. Psychopharmacology, 108(1-2), 143–148. [Link]

-

Barreiro, E. J., & Fraga, C. A. M. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). Expert Opinion on Therapeutic Patents, 22(10), 1169–1182. [Link]

-

ResearchGate. (n.d.). Phenylpiperazine derivatives: A patent review (2006 - Present). Retrieved from [Link]

-

Porsolt, R. D., et al. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Behavioural Brain Research, 21(1), 61–71. [Link]

-

Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(5), 1052–1056. [Link]

-

Ennaceur, A., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 45. [Link]

-

Cryan, J. F., & Slattery, D. A. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]

Sources

- 1. Role of Apoptosis in Cancer Resistance to Chemotherapy | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 8. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models | PLOS One [journals.plos.org]

- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 17. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. animal.research.wvu.edu [animal.research.wvu.edu]

- 20. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 21. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]